5-Fluoroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

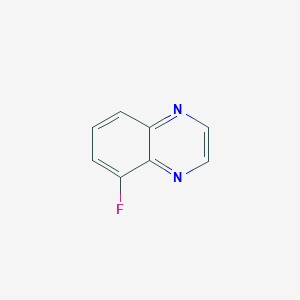

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCYVCLBSVVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349151 | |

| Record name | 5-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77130-30-4 | |

| Record name | 5-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in the Quinoxaline Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoxaline

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. By integrating experimental data with computational insights, we aim to deliver a resource that is not only descriptive but also explanatory, grounding every piece of information in established scientific principles.

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] The strategic introduction of a fluorine atom onto this scaffold, as in this compound, is a cornerstone of modern drug design.[6] Fluorine's unique properties—high electronegativity, small van der Waals radius, and its ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical profile. This often leads to improved metabolic stability, enhanced binding affinity to biological targets, and optimized membrane permeability.[6]

This document serves as an in-depth guide to these properties, offering both the data and the underlying scientific rationale necessary for its effective application in research and development.

Molecular and Structural Characteristics

Understanding the fundamental structure of this compound is the first step in appreciating its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂ | [7][8] |

| Molecular Weight | 148.14 g/mol | [7] |

| CAS Number | 77130-30-4 | [7] |

| Appearance | White to off-white solid | [7] |

The defining feature of this molecule is the fluorine atom at the C5 position. Its strong electron-withdrawing inductive effect (-I) significantly polarizes the aromatic system. This electronic perturbation influences the basicity of the nitrogen atoms and the reactivity of the entire ring system, particularly towards nucleophilic and electrophilic reagents.

Caption: Standard workflow for NMR-based structural elucidation.

Protocol: Acquiring a ¹H NMR Spectrum

-

Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the tube into the NMR spectrometer.

-

Locking & Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present based on their characteristic vibrational frequencies.

-

Aromatic C-H Stretch: Weak to medium bands expected >3000 cm⁻¹. [9]* C=N and C=C Stretch: Medium to strong bands in the 1650-1450 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ region, which is a key diagnostic peak for fluorinated aromatic compounds. [9] Protocol: KBr Pellet Sample Preparation

-

Grinding: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

-

Pressing: Transfer a portion of the powder into a pellet press.

-

Evacuation: Briefly apply a vacuum to remove trapped air.

-

Compression: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum. The KBr is transparent in the mid-IR region, ensuring that all observed peaks belong to the sample. [10]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

The spectrum of quinoxaline derivatives typically shows multiple absorption bands corresponding to π → π* transitions. [11][12]The introduction of the fluorine atom may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) due to its electronic influence on the chromophore. [11] Protocol: Obtaining a UV-Vis Spectrum

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution: Prepare a concentrated stock solution of this compound of known concentration.

-

Dilution: Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Measurement: Replace the blank with a cuvette containing the sample solution and scan the desired wavelength range (e.g., 200-400 nm).

Computational Insights via Density Functional Theory (DFT)

Modern research relies heavily on computational methods to predict and rationalize experimental findings. DFT is a powerful tool for modeling the electronic structure and properties of molecules like this compound. [13][14]

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them (the HOMO-LUMO gap) relates to the molecule's electronic stability and the energy required for electronic excitation. [15][16]* Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites of interaction for intermolecular forces and chemical reactions. [13]

Caption: A typical workflow for predicting molecular properties using DFT.

Conclusion: A Profile of a Modern Heterocycle

This compound presents a fascinating case study in physical organic chemistry. Its properties are a direct consequence of the interplay between the foundational quinoxaline scaffold and the potent electronic effects of the C5-fluorine substituent. The data and protocols outlined in this guide demonstrate that a combination of classic physical measurements (melting point, solubility), advanced spectroscopy (NMR, IR, UV-Vis), and modern computational analysis (DFT) is essential for a complete characterization. This comprehensive understanding is paramount for medicinal chemists and materials scientists seeking to rationally design and deploy novel quinoxaline-based molecules for advanced applications.

References

- UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). Royal Society of Chemistry.

- Al-Suwaidan, I. A., et al. (2018).

- Morales Sánchez, M. A., et al. (2023). STUDY OF ELECTRONIC PROPERTIES BY DFT OF SE6 AND 5-FLUOROURACIL DRUG DELIVERY SYSTEM. ResearchGate.

- Physicochemical properties of fluoroquinolones used in this study. (n.d.). ResearchGate.

- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

- Infrared spectra and the structure of drugs of the fluoroquinolone group. (n.d.). ResearchGate.

- He, L., et al. (2020). Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. ChemMedChem, 15(19), 1834-1853. [Link]

- This compound. (n.d.). PubChem.

- UV–Vis, FTIR and DFT Studies of the Fluoroquinolone [Pyrido Pyrolo Quinoxaline (PPQ)] Tethered to Gold Nanoparticles as a Novel Anticancer. (n.d.). ResearchGate.

- 1 H-NMR of compound 5. (n.d.). ResearchGate.

- Anand, G., et al. (2025). Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. Semantic Scholar.

- Physicochemical properties of the new fluoroquinolones. (n.d.). ResearchGate.

- Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Cheeseman, G. W. H., & Törzs, E. S. G. (1976). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Organic Magnetic Resonance, 8(10), 511-513. [Link]

- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1640. [Link]

- UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. (n.d.). ResearchGate.

- Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25141-25149. [Link]

- Anand, G., et al. (2025). Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. Bangladesh Journals Online.

- Fluorine NMR. (n.d.).

- Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. (n.d.). ResearchGate.

- study of electronic properties by dft of se6 and 5-fluorouracil drug delivery system. (n.d.).

- Al-Mokyna, F. H., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6652. [Link]

- 5-Methylquinoxaline. (n.d.). PubChem.

- Lee, K. (2022).

- Da Silva, A. D., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Current Drug Research Reviews, 13(3), 198-212. [Link]

- Huillet, F. D. (1954). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University.

- Pharmacological activities displayed by quinoxaline‐based molecules. (n.d.). ResearchGate.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy.

- Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

- Infrared spectroscopy correlation table. (n.d.). Wikipedia.

- IR Spectra: Tricks for Identifying the 5 Zones. (n.d.). TSFX.

- Al-Ghorbani, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6465. [Link]

- IR Spectroscopy. (2019). Chemistry LibreTexts.

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).

- 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each.... (n.d.). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]

- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. 77130-30-4 CAS MSDS (Quinoxaline, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C8H5FN2 | CID 643350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 13. [PDF] Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction: The Quinoxaline Scaffold and the Impact of Fluorination

An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Fluoroquinoxaline

This guide provides a comprehensive exploration of the molecular architecture and electronic properties of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes fundamental principles with advanced computational and spectroscopic insights to offer a detailed understanding of how a single fluorine substituent strategically modulates the quinoxaline core for diverse applications.

Quinoxaline, a heterocyclic aromatic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in modern chemistry.[1][2] Its derivatives are integral to a wide array of biologically active compounds, exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Beyond medicine, the electron-deficient nature of the pyrazine ring makes the quinoxaline core an attractive building block for n-type organic semiconductors, finding use in organic field-effect transistors (OFETs) and organic solar cells.[4][5]

The introduction of a fluorine atom onto this scaffold, creating this compound, is a strategic design choice aimed at fine-tuning the molecule's physicochemical properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—impart significant changes in electronic distribution, metabolic stability, and intermolecular interactions. This guide dissects the structural and bonding characteristics of this compound (C₈H₅FN₂) to elucidate the foundational principles that govern its reactivity and utility.[6][7]

Molecular Architecture

The fundamental structure of this compound is a planar, bicyclic aromatic system. The fluorine atom is substituted on the benzene ring portion of the molecule, adjacent to the ring fusion.

Caption: Molecular structure of this compound with IUPAC numbering.

Bonding, Electronic Effects, and Molecular Orbitals

The chemical behavior of this compound is dictated by the interplay of its bonding framework and the powerful electronic influence of the fluorine substituent.

Sigma (σ) and Pi (π) Framework

The molecule is built upon a σ-bond framework of sp² hybridized carbon and nitrogen atoms, resulting in its planar geometry. Above and below this plane lies the delocalized π-electron system, formed by the overlap of p-orbitals from each atom in the bicyclic ring. This delocalized system, containing 10 π-electrons, satisfies Hückel's rule (4n+2), confirming the aromaticity of the quinoxaline core.

The Dual Electronic Influence of Fluorine

The fluorine atom exerts two opposing electronic effects on the aromatic system:

-

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the ring through the C-F σ-bond. This effect is distance-dependent and deactivates the entire ring system, making it less susceptible to electrophilic attack.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases electron density, particularly at the ortho and para positions relative to the substituent.

For halogens, the inductive effect is significantly stronger than the mesomeric effect. Consequently, the net electronic impact of the fluorine atom in this compound is strong electron withdrawal, which profoundly influences the molecule's frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity.

-

Energy Level Modulation: The strong electron-withdrawing nature of fluorine lowers the energy levels of both the HOMO and LUMO.[4] This is a key principle in the design of electron-transporting (n-type) materials, as lower LUMO levels facilitate electron injection.[4][5]

-

HOMO-LUMO Gap: While both orbitals are stabilized (lowered in energy), the effect is often pronounced on the LUMO. Fluorination can slightly alter the HOMO-LUMO energy gap, which dictates the molecule's absorption properties and kinetic stability.[4]

The table below summarizes the typical effects of fluorination on the frontier orbital energies of quinoxaline-based systems.

| Property | Unsubstituted Quinoxaline Derivative[4] | Fluorinated Quinoxaline Derivative[4] | Causality |

| HOMO Energy | ~ -5.80 eV | ~ -6.05 eV | The inductive effect of fluorine withdraws electron density, stabilizing the HOMO and making it harder to oxidize. |

| LUMO Energy | ~ -3.23 eV | ~ -3.50 eV | The strong electron-withdrawing nature significantly stabilizes the LUMO, increasing the molecule's electron affinity. |

| Energy Gap | ~ 2.57 eV | ~ 2.55 eV | The energy gap remains relatively similar, with a slight narrowing in this example. |

Note: Values are illustrative based on a quinoxalineimide system and demonstrate the general trend.

Spectroscopic Signature: Elucidating the Structure

Spectroscopic techniques provide definitive experimental evidence for the structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the aromatic ring will appear in the typical aromatic region (~7.5-8.5 ppm). The fluorine atom will induce through-bond coupling to nearby protons, leading to splitting patterns that can help confirm its position.

-

¹³C NMR: Carbon signals are observed in the aromatic region (~120-150 ppm). The most telling feature is the signal for C5, which will exhibit a large one-bond coupling constant (¹J_CF) of approximately 240-260 Hz, a hallmark of a direct C-F bond. Smaller two- and three-bond couplings (²J_CF, ³J_CF) will be observed for C4a, C6, and other nearby carbons.[8]

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. This compound will show a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the molecule's functional groups.

| Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| C=C / C=N | Ring Stretching | 1650 - 1450 | Medium to Strong, multiple bands |

| C-F | Stretching | 1250 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Source: Adapted from general IR correlation tables.[10][11]

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. These absorptions arise from π → π* electronic transitions within the delocalized aromatic system. The introduction of the fluorine atom generally leads to only minor shifts (a slight bathochromic or hypsochromic shift) compared to the parent quinoxaline, as it does not significantly extend the conjugation of the π-system.[12][13]

Synthesis and Reactivity Insights

Synthetic Pathway

Quinoxaline derivatives are most commonly synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For this compound, this involves using 3-fluoro-1,2-phenylenediamine as the starting material.

Caption: A generalized synthetic route to this compound.

This reaction is typically high-yielding and robust, making fluorinated quinoxalines readily accessible for further research and development.[1]

Reactivity Profile

The electron-withdrawing fluorine atom significantly deactivates the benzene portion of the ring system towards electrophilic aromatic substitution. Conversely, this electron deficiency, particularly in the pyrazine ring, makes the molecule more susceptible to nucleophilic aromatic substitution (S_NAr), should a suitable leaving group be present at another position.

Applications in Advanced Materials and Drug Discovery

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives valuable in several high-technology fields:

-

Organic Electronics: The lowered LUMO energy makes fluorinated quinoxalines excellent candidates for n-type semiconductors in OFETs and as electron-acceptor components in organic photovoltaics (OPVs).[4] Their incorporation can lead to improved electron mobility and device stability.

-

Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to block metabolic oxidation, increase binding affinity, and improve membrane permeability. Fluorinated quinoxalines have been investigated as κ-opioid receptor (KOR) agonists for PET imaging and as scaffolds for potent anticancer agents.[14][15][16]

Conclusion

This compound is more than a simple halogenated heterocycle; it is a testament to the power of strategic atomistic modification. The introduction of a single fluorine atom at the 5-position fundamentally alters the molecule's electronic landscape. Through a dominant inductive effect, the fluorine atom lowers the frontier molecular orbital energies, a property masterfully exploited in the design of next-generation organic electronic materials. This structural modification, verifiable through distinct NMR and IR spectroscopic signatures, provides a powerful tool for chemists to fine-tune molecular properties for specific, high-value applications in both materials science and drug development. Understanding the core principles of its structure and bonding is paramount to unlocking the full potential of this versatile chemical scaffold.

References

- Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. (2019).

- Quinoxaline derivatives as attractive electron-transporting m

- This compound (C8H5FN2).

- Quinoxaline-Based Semiconducting Polymers: Effect of Fluorination on the Photophysical, Thermal, and Charge Transport Properties. (2012). Semantic Scholar.

- UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4.

- 5-fluoro- (9CI) Product Description. ChemicalBook.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput

- SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES.

- Chemical structures of new series benzo[g]quinoxaline-5,10-dione derivatives.

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2018).

- Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. (2020). PubMed.

- 13 C nuclear magnetic resonance spectra of quinoxaline deriv

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). PubMed Central.

- Ultraviolet absorption spectra of quinoxaline and some of its deriv

- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2016). DiVA portal.

- Infrared spectroscopy correl

- IR Spectra: Tricks for Identifying the 5 Zones. TSFX.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]

- 6. This compound | C8H5FN2 | CID 643350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 77130-30-4 CAS MSDS (Quinoxaline, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. tsfx.edu.au [tsfx.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-Fluoroquinoxaline in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the frequent absence of readily available, specific solubility data for novel compounds, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain and interpret the solubility of this compound in a range of common organic solvents. The guide delves into the theoretical principles governing solubility, provides detailed experimental protocols, and outlines analytical techniques for quantification. By synthesizing theoretical insights with practical, field-proven methods, this guide serves as a self-validating system for the rigorous assessment of this compound's solubility, a critical parameter for its successful application in research and development.

Introduction: The Significance of this compound and Its Solubility

This compound is a nitrogen-containing heterocyclic compound built upon a quinoxaline scaffold, which is a recurring motif in a multitude of biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and target-binding affinity. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, and as such, this compound holds potential as a building block or a final active pharmaceutical ingredient (API) in drug discovery programs.

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising drug candidate. In chemical synthesis, understanding the solubility of reactants and products is essential for reaction optimization, purification, and formulation. Therefore, a thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective utilization.

This guide will provide a robust framework for approaching the solubility of this compound, from theoretical prediction to experimental determination and data interpretation.

Theoretical Framework for Solubility: Predicting the Behavior of this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

2.1. Molecular Structure and Physicochemical Properties of this compound

This compound (C₈H₅FN₂) possesses a fused aromatic ring system containing two nitrogen atoms, with a fluorine atom substituted on the benzene ring.

-

Polarity: The presence of two electronegative nitrogen atoms in the pyrazine ring and a highly electronegative fluorine atom on the benzene ring introduces polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atoms can participate in hydrogen bonding with protic solvents (e.g., alcohols).

-

π-π Stacking: The aromatic nature of the quinoxaline ring system allows for potential π-π stacking interactions with aromatic solvents (e.g., toluene).

2.2. Influence of Solvent Properties on Solubility

The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess a hydrogen atom bonded to an electronegative atom (oxygen in alcohols) and can act as both hydrogen bond donors and acceptors. Due to the presence of hydrogen bond accepting nitrogen atoms in this compound, it is expected to exhibit moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): These solvents are polar but lack a hydrogen bond donor. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds due to their high polarity and ability to solvate both polar and nonpolar molecules.[1][2][3][4] this compound is anticipated to be highly soluble in these solvents. Acetone and acetonitrile, being less polar, may offer moderate solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform):

-

Toluene: As an aromatic solvent, toluene can engage in π-π stacking interactions with the quinoxaline ring system, potentially leading to some degree of solubility.

-

Hexane: Being a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the polar this compound.

-

Chloroform: While often considered nonpolar, chloroform has a polar C-H bond and can act as a weak hydrogen bond donor, which may contribute to some solubility of this compound.

-

2.3. Thermodynamics of Dissolution

The dissolution process can be understood through its thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of solution. For a solute to dissolve, the Gibbs free energy of solution (ΔG) must be negative. The process involves breaking the solute-solute and solvent-solvent interactions (an endothermic process) and forming new solute-solvent interactions (an exothermic process). The overall enthalpy of the solution can be endothermic or exothermic. The increase in disorder as the solute dissolves contributes to a positive entropy change.

Experimental Determination of Solubility

Given the lack of specific quantitative solubility data for this compound in the literature, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution to a known volume with the same solvent. This diluted sample will be used for analysis.

-

3.3. Visualization of the Experimental Workflow

Analytical Quantification

To determine the concentration of this compound in the saturated solutions, a reliable analytical method with a proper calibration is required.

4.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound.

-

Method Development: A suitable reversed-phase HPLC method should be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax of this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the solubility samples.

-

Sample Analysis: Inject the diluted, filtered solubility samples into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of this compound in the diluted sample.

4.2. UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.

-

Determination of λmax: Scan a dilute solution of this compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted, filtered solubility samples and use the calibration curve to determine the concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

5.1. Hypothetical Quantitative Solubility Data

The following table illustrates how the solubility data for this compound could be presented. Note: This data is hypothetical and for illustrative purposes only.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | < 0.1 | < 0.0007 |

| Toluene | Nonpolar (Aromatic) | 25 | 5.2 | 0.035 |

| Chloroform | Nonpolar | 25 | 15.8 | 0.107 |

| Ethyl Acetate | Polar Aprotic | 25 | 22.5 | 0.152 |

| Acetone | Polar Aprotic | 25 | 45.3 | 0.306 |

| Acetonitrile | Polar Aprotic | 25 | 38.7 | 0.261 |

| Isopropanol | Polar Protic | 25 | 18.9 | 0.128 |

| Ethanol | Polar Protic | 25 | 25.1 | 0.170 |

| Methanol | Polar Protic | 25 | 30.5 | 0.206 |

| DMF | Polar Aprotic | 25 | > 200 | > 1.35 |

| DMSO | Polar Aprotic | 25 | > 200 | > 1.35 |

5.2. Interpretation of Hypothetical Data

-

The hypothetical data aligns with the theoretical predictions. The solubility is very low in the nonpolar alkane (hexane) and increases with solvent polarity.

-

The high solubility in DMSO and DMF is consistent with their strong solvating power for a wide range of organic molecules.

-

The moderate to good solubility in alcohols (polar protic) and other polar aprotic solvents (acetone, ethyl acetate, acetonitrile) is as expected.

-

The solubility in toluene, while lower than in polar solvents, is likely enhanced by π-π stacking interactions.

5.3. Visualization of Molecular Interactions

Conclusion

References

- PubChem. This compound.

- MP Biomedicals. Dimethyl Sulfoxide (DMSO)

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- MDPI. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. [Link]

- Royal Society of Chemistry.

- MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

- Lund University Publications.

- California Department of Food and Agriculture. Center for Analytical Chemistry. [Link]

- NIH.

Sources

Quantum Chemical Calculations for 5-Fluoroquinoxaline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 5-Fluoroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry.[1] Quinoxaline derivatives are recognized for their broad pharmacological potential, including antiviral and anticancer activities.[1][2][3] A deep understanding of the electronic structure, reactivity, and spectroscopic properties at the quantum mechanical level is paramount for the rational design of novel therapeutic agents.[4] This document details the application of Density Functional Theory (DFT) to elucidate the molecular characteristics of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

Quinoxaline derivatives form a pivotal class of nitrogen-containing heterocyclic compounds, structurally featuring a fused benzene and pyrazine ring.[1] Their planar aromatic structure is a key feature that contributes to their diverse biological activities, making them a recurring motif in the development of new pharmaceutical agents.[1][5] The introduction of a fluorine atom at the 5-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Quantum chemical calculations offer a powerful in silico lens to predict and understand these properties before engaging in resource-intensive synthesis and experimental testing.[6] By employing methods like Density Functional Theory (DFT), we can accurately model the molecular geometry, electronic landscape, and spectroscopic signatures of this compound, thereby accelerating the drug discovery pipeline.[4]

Theoretical Foundations: A Primer on DFT for Organic Molecules

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction.[7] This approach provides an excellent balance of computational cost and accuracy, making it the workhorse for quantum chemical studies of organic molecules.

2.1. The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

For molecules like this compound, a combination of the B3LYP hybrid functional and the 6-311++G(d,p) basis set is a well-established and reliable choice.[8][9]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems. It is widely used for its accuracy in predicting geometries and energies of organic molecules.[10]

-

6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution.

-

++: Diffuse functions are added for both heavy atoms and hydrogen, which are essential for accurately modeling non-covalent interactions and systems with lone pairs.

-

(d,p): Polarization functions are included for heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, which is critical for describing chemical bonds accurately.

-

This level of theory has been shown to yield reliable results for geometries, vibrational frequencies, and electronic properties of N-heterocyclic compounds.[8][9][11]

Computational Protocol: A Step-by-Step Workflow

This section outlines a detailed, self-validating protocol for conducting quantum chemical calculations on this compound using a standard computational chemistry package like Gaussian.

3.1. Workflow Visualization

The overall computational workflow can be visualized as follows:

Caption: Computational workflow for this compound analysis.

3.2. Detailed Protocol

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Ensure correct atom types and initial bond connectivity. A pre-optimization with a faster method (e.g., molecular mechanics) can be beneficial.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

Validation: The optimization process has converged when the forces on the atoms are negligible and the geometry remains stable over consecutive steps.

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies for IR and Raman spectra.

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.

-

-

Electronic and Spectroscopic Properties Calculation:

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hybridization, and intramolecular interactions.[12][13][14]

-

Keywords (Gaussian): Pop=NBO

-

-

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis electronic absorption spectrum.[7][15][16][17]

-

Keywords (Gaussian): TD(NStates=20) (calculates the first 20 excited states).

-

-

NMR Chemical Shifts: To predict the NMR spectrum.

-

Keywords (Gaussian): NMR=GIAO

-

-

Analysis and Interpretation of Results

This section details how to interpret the key outputs from the calculations, providing insights into the molecular properties of this compound.

4.1. Molecular Geometry

The optimized geometry provides the most stable 3D structure. Key bond lengths and angles should be compared with experimental crystallographic data if available to validate the computational model.

| Parameter | C5-F | C4a-N4 | N1-C2 | C8-C8a |

| Calculated Bond Length (Å) | Value | Value | Value | Value |

| Calculated Bond Angle (°) | Value | Value | Value | Value |

| Note: Values are placeholders and would be populated with actual calculation results. |

4.2. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.[4]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

| Property | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

| Note: Values are placeholders. |

4.3. Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Electron-rich areas, typically around electronegative atoms like nitrogen and fluorine. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Electron-poor areas, usually around hydrogen atoms. These are sites for nucleophilic attack and hydrogen bond donation.

The logical relationship between these properties is key to understanding the molecule's behavior.

Caption: Interplay of electronic properties in this compound.

4.4. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs.[12][13] A key output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor (hyperconjugative) interactions.[14] These interactions are crucial for understanding intramolecular charge transfer and the stability of the molecule.

4.5. Spectroscopic Signatures

-

Vibrational Spectroscopy (IR): The calculated vibrational frequencies (after applying a scaling factor, typically ~0.967 for B3LYP) can be compared with experimental FT-IR spectra to confirm the structure and identify characteristic functional group vibrations.[18]

-

Electronic Spectroscopy (UV-Vis): TD-DFT calculations predict the electronic transitions (λmax) and their corresponding oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.[7][10] This is essential for understanding the molecule's photophysical properties.

Advanced Applications in Drug Development

The quantum chemical data derived from this protocol serves as a foundational input for more advanced computational studies relevant to drug development:

-

Molecular Docking: The optimized geometry and calculated partial charges are essential for accurately simulating the binding of this compound to a biological target, such as an enzyme active site.[19][20]

-

Quantitative Structure-Activity Relationship (QSAR): Quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and polarizability can be used to build QSAR models that correlate molecular structure with biological activity.[21][22]

Conclusion

This guide provides a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By leveraging Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. This information is invaluable for understanding its reactivity, potential intermolecular interactions, and for guiding the rational design of novel quinoxaline-based therapeutic agents. The self-validating steps within the protocol ensure the trustworthiness and accuracy of the computational results, empowering drug development professionals to make more informed decisions.

References

- Natural Bond Orbital (NBO) Analysis. Gaussian.

- Natural bond orbital. Grokipedia.

- What is NBO (Natural Bond Orbital) analysis for molecules?. ResearchGate.

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell.

- NATURAL BOND ORBITAL 7.0 HOME. NBO 7.0.

- DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. Preprints.org.

- Bessmertnykh-Lemeune, A. et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega.

- Anhaia-Machado, L.M. et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules.

- Bou-Salah, L. et al. (2021). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Authorea.

- Anhaia-Machado, L.M. et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI.

- Peer Review of "Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds". MDPI.

- Al-Hussain, S.A. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.

- Abdel-Wahab, S.H. et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI.

- Katritzky, A.R. et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry.

- Abdel-Wahab, S.H. et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate.

- Azantha Parimala, P. & Madivanane, R. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry.

- Deka, R.C. & Saikia, P. (2018). Density Functional Study on the Adsorption of 5-Membered N-Heterocycles on B/N/BN-Doped Graphene: Coronene as a Model System. ACS Omega.

- SPECTROSCOPIC MARK AND QUANTUM CHEMICAL INVESTIGATION FOR PHOTONIC/BIOLOGICAL APPLICATIONS. Journal of Science & Technology.

- Kabanda, M.M. et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scirp.org.

- Ghorab, M.M. et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.

- El-Sayed, N.F. et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics.

- Quantum chemical parameters a for the calculated quinoxaline derivatives. ResearchGate.

- Quantum chemical study on Molecular structure, Chemical reactivity, MEP, NLO and Charge analysis of new Quinoxaline-linked-1,2,4-triazole-Sulfonamide. ResearchGate.

- Raman, N. et al. (2017). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology.

- (a,c) Electronic absorption spectra of selected quinoxaline derivatives.... ResearchGate.

- Kpotin, G.A. & Gómez-Jeria, J.S. (2018). A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. International Journal of Computational and Theoretical Chemistry.

- Jomova, K. et al. (2017). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules.

- Soral, M. et al. (2020). Mass spectrometrical and quantum-chemical study of pentafluorophenylhydrazones. Journal of Mass Spectrometry.

- Iankova, R. et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 8. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Chemistry | Free Full-Text | Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NBO [cup.uni-muenchen.de]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. journal.uctm.edu [journal.uctm.edu]

- 19. mdpi.com [mdpi.com]

- 20. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Fluoroquinoxaline

Abstract

The quinoxaline scaffold, a privileged heterocyclic structure formed by the fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of a fluorine atom, particularly at the 5-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile due to fluorine's high electronegativity, ability to form strong carbon-fluorine bonds, and potential to enhance metabolic stability and binding affinity.[5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to strategically approach the biological activity screening of 5-Fluoroquinoxaline. We will move beyond mere procedural lists to explore the causality behind experimental choices, establish self-validating protocols, and ground our methods in authoritative scientific literature.

The Quinoxaline Core: A Foundation for Diverse Bioactivity

Quinoxaline derivatives have consistently emerged as promising candidates in drug discovery.[2][6] Their planar structure allows them to intercalate with DNA, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with various enzymatic targets.[7] The versatility of the quinoxaline ring system allows for substitutions that can fine-tune its biological effects.[8]

Key Therapeutic Areas for Quinoxaline Scaffolds:

-

Anticancer: Quinoxalines have been shown to inhibit receptor tyrosine kinases (such as EGFR, VEGFR-2), topoisomerase II, and interfere with microtubule dynamics, leading to apoptosis and cell cycle arrest in cancer cells.[1][7][9]

-

Antimicrobial: The scaffold is effective against a range of pathogens, including bacteria and fungi.[10][11] Some derivatives have shown potent activity against multidrug-resistant strains like MRSA.[10]

-

Antiprotozoal: Quinoxaline 1,4-di-N-oxides, in particular, have demonstrated significant activity against parasites like Trypanosoma cruzi and Plasmodium falciparum.[12][13]

The addition of a fluorine atom at the 5-position is a strategic chemical modification. Fluorine's unique properties can enhance a molecule's lipophilicity, improving cell membrane permeability, and can block sites of metabolism, thereby increasing the compound's half-life.[5] This makes this compound a particularly compelling candidate for comprehensive biological screening.

A Strategic Framework for Biological Screening

A successful screening campaign is not a random walk but a structured, logical progression from broad, high-throughput methods to highly specific, mechanism-of-action studies. This tiered approach ensures that resources are allocated efficiently to the most promising activities.

Caption: A tiered workflow for screening this compound.

Core Experimental Protocols

The following protocols are foundational for the primary screening tier. They are designed to be robust, reproducible, and include critical controls for data integrity.

Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15][16][17]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[14]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) in serum-free medium.

-

Scientist's Note: DMSO is the solvent of choice for its broad solvency and low toxicity at concentrations typically below 0.5%. A vehicle control (medium with the same final DMSO concentration) is essential to rule out solvent-induced toxicity.

-

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2x working concentrations of the compound (in duplicate or triplicate). Include wells for a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.

-

Scientist's Note: During this incubation, only viable cells with active mitochondria will reduce the MTT to formazan, forming visible purple crystals.[16]

-

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15][17]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[15]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] It is considered a gold-standard method for its accuracy and reproducibility.[18]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration showing no turbidity after incubation is the MIC.

Methodology:

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[20] For fastidious organisms, specialized media may be required.[21]

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound (e.g., from 128 µg/mL down to 0.25 µg/mL) in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Scientist's Note: Essential controls must be included on every plate:

-

Growth Control: A well with broth and bacteria but no compound.

-

Sterility Control: A well with broth only.

-

Positive Control: A well-known antibiotic (e.g., Ciprofloxacin) to validate the assay's performance.[22]

-

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[18][20]

-

Data Acquisition: Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound where no growth is observed.[18]

-

Further Analysis (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.[20]

Potential Mechanisms of Action & Advanced Analysis

Initial screening results pave the way for deeper mechanistic investigations. If this compound shows potent anticancer activity, the next logical step is to investigate how it kills cancer cells. Quinoxaline derivatives are known to act as competitive inhibitors of ATP at the kinase domain of various growth factor receptors.[7]

Caption: Potential mechanism: Inhibition of Receptor Tyrosine Kinase signaling.

Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |

| HCT-116 | Colon | 2.5[1] | 0.8 |

| MCF-7 | Breast | 5.3[1] | 1.2 |

| PC-3 | Prostate | 2.11[1] | 1.5 |

| MDA-MB-231 | Breast | < 16[1] | 1.1 |

Table 2: Example Antimicrobial Susceptibility Data for this compound

| Organism | Strain Type | MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 4 | 0.5 |

| Staphylococcus aureus | BAA-1717 (MRSA) | 8 | >32 |

| Escherichia coli | ATCC 25922 | 16 | 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 | 0.5 |

Note: Data in tables are illustrative examples based on activities of similar quinoxaline compounds found in the literature and should not be taken as factual results for this compound itself.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the biological activity screening of this compound. By starting with broad, validated assays for anticancer and antimicrobial activity and progressing to more focused mechanistic studies, researchers can efficiently characterize the therapeutic potential of this promising scaffold. The key to a successful campaign lies not just in performing the experiments, but in understanding the rationale behind each step, employing rigorous controls, and interpreting the data within the broader context of medicinal chemistry. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and toxicology studies for the most promising derivatives.

References

- A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Benchchem.

- MTT assay protocol. Abcam.

- Cytotoxicity MTT Assay Protocols and Methods.

- Broth microdilution. Wikipedia.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Protocol for Cell Viability Assays. BroadPharm.

- Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. ASM Journals.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.

- Antimicrobial susceptibility testing by broth microdilution method: widely available modific

- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A System

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

- Exploring Biological Activities of Quinoxaline Derivatives.

- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH.

- Antimicrobial activity of the compounds 5a-i and values are expressed...

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry.

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.

- Synthesis of novel antibacterial and antifungal quinoxaline deriv

- The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. Benchchem.

- Antitumoral activity of quinoxaline derivatives: A system

- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed.

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Unknown Source.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH.

- Biological activity of quinoxaline derivatives.

- Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]

- 14. clyte.tech [clyte.tech]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. journals.asm.org [journals.asm.org]

- 22. mdpi.com [mdpi.com]

5-Fluoroquinoxaline Derivatives: A Guide to Synthesis, Characterization, and Application

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Quinoxalines

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[4][5][6][7][8] The strategic incorporation of a fluorine atom into this privileged structure often leads to a significant enhancement of its pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[9]

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-fluoroquinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the methodological choices, ensuring a deep and actionable understanding of this promising class of compounds.

Part 1: Core Synthetic Strategies

The foundational method for assembling the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5][10] This approach remains the most direct and versatile route. The key to synthesizing this compound derivatives lies in the selection of the appropriate fluorinated precursor.

The Cornerstone Reaction: Condensation from Fluorinated Precursors

The most effective strategy is to begin with a commercially available or synthesized 4-fluoro-1,2-phenylenediamine. This ensures the fluorine atom is precisely positioned at the desired C5 location in the final quinoxaline ring. The reaction proceeds by a double condensation, forming the pyrazine ring.

Caption: General synthesis of 5-fluoroquinoxalines.

The choice of solvent and catalyst is critical for optimizing yield and purity. While traditional methods often employ acetic acid or ethanol at reflux, modern, greener approaches offer significant advantages.[5][10]

Field-Proven Synthetic Protocol: Synthesis of 5-Fluoro-2,3-diphenylquinoxaline

This protocol details a reliable method for synthesizing a representative this compound derivative. The causality behind each step is explained to provide a self-validating framework.

Objective: To synthesize 5-Fluoro-2,3-diphenylquinoxaline via acid-catalyzed condensation.

Materials:

-

4-Fluoro-1,2-phenylenediamine (1.0 eq)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Deionized Water

Step-by-Step Methodology:

-

Reactant Solubilization: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (e.g., 1.26 g, 10 mmol) in 30 mL of glacial acetic acid. Stir until a homogenous solution is achieved.

-

Causality: Acetic acid serves as both a solvent and a catalyst. Its acidic nature protonates the carbonyl oxygen of the benzil, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

-

-

Addition of Dicarbonyl: Add an equimolar amount of benzil (e.g., 2.10 g, 10 mmol) to the flask.

-

Thermal Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-